
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate
Overview
Description
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 4-(hydroxymethyl)benzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 4-(carboxymethyl)benzoic acid.
Reduction: 3-(4-(hydroxymethyl)phenyl)propanol.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate has garnered attention for its potential therapeutic applications:
- Antioxidant Properties : Studies indicate that this compound may exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory and analgesic properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .
- Antiviral Activity : Research has shown that indole derivatives, including this compound, may have promising antiviral properties. In vitro assays have demonstrated its efficacy against specific viruses, indicating potential for further development in antiviral therapeutics .
Food Science
In the realm of food science, this compound is recognized for its flavor profile:
- Flavor Compound : It is identified as a volatile flavor compound found in muskmelon and red fermented soybean curds. Sensory evaluations have been conducted to assess its impact on flavor in various food products .
- Natural Isolation : The compound can be extracted from natural sources, enhancing its appeal as a natural flavoring agent in food formulations.
Materials Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of more complex organic molecules:
- Polymer Chemistry : Its reactivity can be harnessed to create polymers with specific properties, which can be utilized in various industrial applications .
Case Studies and Research Findings
- Antioxidant Study : A study explored the antioxidant capacity of this compound using various assays to quantify its ability to scavenge free radicals. Results indicated significant antioxidant potential, suggesting applications in health supplements.
- Flavor Profile Evaluation : In a sensory analysis involving food products containing this compound, panels reported enhanced flavor characteristics attributed to its unique chemical structure. This study supports its use as a natural flavor enhancer in culinary applications .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the active 4-(hydroxymethyl)benzoic acid, which can then exert its effects through various biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-aminophenyl)propanoate
Comparison: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to Ethyl 3-(4-hydroxyphenyl)propanoate, the hydroxymethyl derivative has enhanced solubility and potential for forming hydrogen bonds. The methoxy and amino derivatives exhibit different electronic properties, influencing their reactivity and applications in different fields.
Biological Activity
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, with the molecular formula C₁₂H₁₆O₃, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
This compound can be synthesized through the esterification of 4-(hydroxymethyl)benzoic acid with ethanol. This reaction typically requires an acid catalyst and can be optimized for yield and purity by controlling reaction conditions such as temperature and time.
Antiviral Activity
Recent studies have indicated that this compound exhibits promising antiviral activity . In vitro assays have shown efficacy against various viral strains, suggesting its potential as a therapeutic agent in virology. The compound's structure, particularly the hydroxymethyl group on the phenolic ring, may enhance its interaction with viral targets.
Anti-Inflammatory and Analgesic Properties
Preliminary investigations suggest that this compound possesses anti-inflammatory and analgesic properties. These effects are likely due to its ability to modulate biological pathways involved in pain and inflammation. Similar compounds containing hydroxymethyl phenyl groups have demonstrated these activities, indicating a possible mechanism of action through inhibition of pro-inflammatory mediators.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties . Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Xue et al. (2023) | Antiviral activity | Demonstrated significant antiviral effects in vitro against specific viruses. |
Recent Review (2023) | Anti-inflammatory effects | Highlighted potential mechanisms involving modulation of inflammatory pathways. |
BenchChem Study (2024) | Antimicrobial properties | Reported effectiveness against various bacterial strains, indicating broad-spectrum activity. |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses and viral replication. The ester group can be hydrolyzed by esterases, releasing the active 4-(hydroxymethyl)benzoic acid, which may exert pharmacological effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Michael addition or Friedel-Crafts alkylation. For example, Michael addition of 4-(hydroxymethyl)benzaldehyde to ethyl acrylate under mild conditions (room temperature, lipase catalysis) yields high-purity product . Friedel-Crafts alkylation using aluminum chloride as a catalyst requires optimization of solvent (e.g., dichloromethane) and temperature (0–25°C) to avoid side reactions like over-alkylation . Yield and purity are highly dependent on stoichiometric ratios and purification methods (e.g., column chromatography vs. crystallization) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~4.1–4.3 ppm for ethyl CH), hydroxymethyl group (δ ~4.5–4.7 ppm), and aromatic protons (δ ~7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 209.1) .
- FT-IR : Peaks at 1720–1740 cm (ester C=O) and 3400–3500 cm (–OH stretch) confirm functional groups .
Q. What are the primary chemical reactions involving this compound, and how do they compare to structurally similar esters?
The compound undergoes:
- Oxidation : The hydroxymethyl group (–CHOH) oxidizes to a carbonyl (–COOH) using KMnO/HSO, unlike esters lacking hydroxyl groups (e.g., Ethyl 3-(4-methoxyphenyl)propanoate remains inert under similar conditions) .
- Ester Hydrolysis : Acidic or enzymatic hydrolysis converts the ethyl ester to carboxylic acid. Lipases (e.g., Candida antarctica) achieve selective hydrolysis without affecting the hydroxymethyl group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation of derivatives?
Contradictions arise from diastereotopic protons or dynamic stereochemistry. For example, in this compound derivatives, variable-temperature H NMR (VT-NMR) can distinguish between conformational isomers by observing coalescence temperatures . Advanced 2D techniques (COSY, HSQC) map coupling networks to resolve overlapping signals .
Q. What methodologies optimize the lipase-catalyzed polymerization of this compound into biomedical polymers?
- Enzyme Selection : Immobilized Candida antarctica lipase B (CAL-B) achieves >90% conversion in poly(β-aminoester) synthesis .
- Solvent Systems : Solvent-free conditions or toluene enhance monomer-enzyme interaction, reducing side reactions.
- Feed Ratios : A 1:1 molar ratio of monomer to γ-pentadecalactone (PDL) yields copolymers with tunable molecular weights (15,900–27,200 Da) and degradation rates .
Q. How do electronic effects of the hydroxymethyl group influence reactivity in nucleophilic substitution vs. oxidation pathways?
The electron-donating hydroxymethyl group stabilizes adjacent carbocations in Friedel-Crafts reactions but deactivates the aromatic ring toward electrophilic substitution. In oxidation, the –CHOH group is more reactive than methoxy (–OCH) analogs due to lower steric hindrance and higher polarity . Competing pathways can be controlled by reagent choice (e.g., PCC for selective oxidation over substitution) .
Q. What strategies address contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Dose-Dependent Studies : Low concentrations (1–10 µM) may show anti-inflammatory activity (via NF-κB inhibition), while higher doses (>50 µM) induce cytotoxicity due to ROS generation .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that contribute to observed effects .
Q. Methodological Tables
Table 1: Comparison of Synthesis Methods
Method | Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Michael Addition | Lipase, 25°C, solvent-free | 85 | 98 | |
Friedel-Crafts | AlCl, DCM, 0°C | 72 | 95 |
Table 2: Key Spectral Data for Structural Validation
Technique | Key Peaks/Features | Reference |
---|---|---|
H NMR (CDCl) | δ 4.15 (q, 2H, –OCHCH) | |
HRMS | [M+H] 209.1084 | |
FT-IR | 1725 cm (C=O) |
Properties
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOHDELIEPQEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564589 | |
Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107859-98-3 | |
Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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